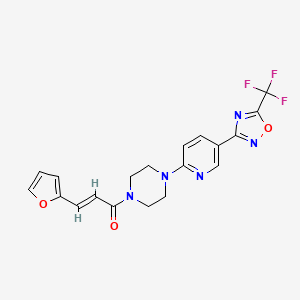

(E)-3-(furan-2-yl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one

Description

The compound (E)-3-(furan-2-yl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one is a structurally complex molecule featuring:

- A furan-2-yl substituent at the α,β-unsaturated ketone (enone) moiety.

- A piperazine ring linked to a pyridine group substituted with a trifluoromethyl-1,2,4-oxadiazole heterocycle.

- An (E)-configured enone system, which is critical for electronic conjugation and biological interactions.

For instance, enone derivatives are known for antimicrobial and anticancer activities , while trifluoromethyl-oxadiazole groups enhance metabolic stability and binding affinity .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N5O3/c20-19(21,22)18-24-17(25-30-18)13-3-5-15(23-12-13)26-7-9-27(10-8-26)16(28)6-4-14-2-1-11-29-14/h1-6,11-12H,7-10H2/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJMFUMUMMHVRC-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C(=O)C=CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C(=O)/C=C/C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(furan-2-yl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from furan derivatives and incorporating trifluoromethyl and oxadiazole functionalities. The presence of these groups enhances the compound's lipophilicity and biological activity.

Synthetic Route

- Starting Materials : Furan derivatives, trifluoromethyl aniline, and oxadiazole precursors.

- Reaction Conditions : The synthesis often employs bases like potassium carbonate or sodium hydroxide in solvents such as ethanol or methanol at elevated temperatures.

Biological Activity

The biological activity of the compound is primarily attributed to its interaction with various biological targets, leading to significant pharmacological effects.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole, including those similar to our compound, exhibit promising anticancer properties. For example:

- IC50 Values : Compounds with oxadiazole rings showed IC50 values ranging from 0.11 to 1.47 µM against various cancer cell lines such as MCF-7 and HCT-116 .

- Mechanism : These compounds often induce apoptosis in cancer cells by activating caspase pathways and modulating p53 expression levels .

Antimicrobial Activity

The oxadiazole moiety is known for its antimicrobial properties:

- Activity Spectrum : Compounds featuring this structure have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain oxadiazole derivatives demonstrated stronger activity than traditional antibiotics like ampicillin .

Additional Biological Effects

The trifluoromethyl group enhances metabolic stability and bioavailability, allowing for better interaction with cellular targets. This leads to various biological effects including:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation pathways .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

| Study | Compound | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Oxadiazole Derivative 1 | Anticancer (MCF-7) | 0.48 | |

| Oxadiazole Derivative 2 | Antimicrobial (E.coli) | 0.20 | |

| Trifluoromethyl Oxadiazole | Anticancer (HCT-116) | 0.12 |

These studies highlight the potential of oxadiazole-containing compounds in drug development.

The proposed mechanism involves:

- Lipophilicity : The trifluoromethyl group increases the lipophilicity of the compound, facilitating its interaction with cellular membranes.

- Target Interaction : The furan ring and oxadiazole moiety allow for specific binding to protein targets or enzymes, leading to inhibition or modulation of their activity.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-3-(furan-2-yl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. Key steps may include:

- Formation of the Furan Ring : Utilizing furan derivatives and appropriate electrophiles.

- Trifluoromethylation : Introducing the trifluoromethyl group through reactions with trifluoromethylating agents.

- Piperazine Formation : Synthesizing piperazine derivatives through cyclization reactions.

- Oxadiazole Synthesis : Incorporating oxadiazole moieties via cyclization of hydrazones or similar precursors.

Medicinal Chemistry

The compound exhibits promising biological activity that can be leveraged in drug development:

Antimicrobial Activity : Preliminary studies suggest that this compound may demonstrate significant antimicrobial properties against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

These results indicate potential as a lead compound for developing new antibacterial agents.

Anticancer Properties : The structural features of this compound may also contribute to anticancer activity. Research is ongoing to evaluate its efficacy against different cancer cell lines.

Materials Science

Due to its unique chemical structure, this compound can be utilized in the development of advanced materials:

- Polymer Synthesis : As a building block in polymer chemistry for creating polymers with specific properties.

- Coatings : Its chemical stability and reactivity make it suitable for formulating coatings with enhanced durability and resistance to environmental factors.

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of the compound involved testing against several pathogens. The results showed that the compound effectively inhibited bacterial growth, highlighting its potential as a new antibacterial agent.

Case Study 2: Drug Development

In a drug discovery program focusing on novel anticancer compounds, derivatives of (E)-3-(furan-2-yl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-y)piperazin -1 -yl)prop -2 -en -1 -one were synthesized and evaluated for cytotoxicity against various cancer cell lines. The findings indicated promising activity that warrants further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis of Aromatic and Heterocyclic Moieties

Table 1: Key Substituents and Their Implications

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl-oxadiazole in the target compound likely enhances resistance to oxidative metabolism compared to halogenated (e.g., 4-chlorophenyl in ) or methoxy-substituted analogues .

- Piperazine vs. Piperidine : Piperazine rings (as in the target compound and ) improve water solubility and hydrogen-bonding capacity compared to piperidine derivatives (e.g., ).

- Furan vs. Phenyl Substituents : The furan-2-yl group in the target compound may reduce toxicity compared to halogenated aryl groups (e.g., ) but could limit membrane permeability due to lower lipophilicity .

Spectroscopic and Computational Comparisons

Table 2: NMR and Computational Similarity Metrics

Key Observations :

- The cinnamoyl moiety (enone) in shows comparable $^{13}\text{C}$ shifts (~165 ppm for C=O) to other enone derivatives, suggesting similar electronic environments.

- Low Tanimoto scores for brominated phenols (e.g., ) highlight significant structural divergence from the target compound.

Q & A

Q. What are the key synthetic routes for constructing the 5-(trifluoromethyl)-1,2,4-oxadiazole ring in this compound?

The 5-(trifluoromethyl)-1,2,4-oxadiazole moiety is typically synthesized via cyclization reactions between amidoximes and trifluoromethyl-containing acylating agents. For example:

- Step 1 : React a nitrile derivative with hydroxylamine to form an amidoxime intermediate.

- Step 2 : Treat the amidoxime with trifluoroacetic anhydride (TFAA) under reflux to induce cyclization .

- Step 3 : Purify the product using column chromatography (silica gel, ethyl acetate/hexane). Intermediate characterization often employs NMR and LC-MS to verify cyclization efficiency and purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- X-ray crystallography : Resolves the spatial arrangement of the (E)-configured prop-2-en-1-one moiety (e.g., C=C bond geometry) .

- NMR spectroscopy : and NMR identify substituent environments (e.g., furan protons at δ 6.3–7.2 ppm, trifluoromethyl groups at δ -60 to -70 ppm) .

- High-resolution mass spectrometry (HR-MS) : Confirms molecular formula (e.g., [M+H] for CHFNO).

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different studies involving this compound?

Contradictions may arise from variations in:

- Purity : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to verify >95% purity, as residual solvents or byproducts can skew bioactivity .

- Assay conditions : Standardize buffer pH (e.g., ammonium acetate buffer, pH 6.5 ) and temperature.

- Target specificity : Employ orthogonal assays (e.g., fluorescence polarization vs. enzymatic inhibition) to confirm mechanism .

Q. What are the challenges in achieving regioselectivity during the formation of the piperazine-pyridine linkage, and how can they be mitigated?

The pyridine-piperazine coupling often competes with side reactions (e.g., N-alkylation vs. C-alkylation). Strategies include:

- Catalyst optimization : Use Pd-catalyzed Buchwald-Hartwig amination for selective C–N bond formation .

- Solvent control : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the pyridine’s 2-position .

- Reaction monitoring : Track progress via NMR to detect trifluoromethyl group incorporation .

Methodological Considerations Table

Key Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.